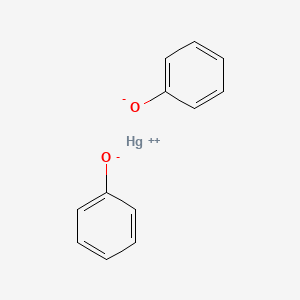

Phenol, mercury(2+) salt

Description

Historical Academic Context of Mercuric Phenolate (B1203915) Chemistry

The study of organomercury compounds dates back to 1850 when Edward Frankland synthesized dimethylmercury. nih.gov The late 19th and early 20th centuries saw a surge in the synthesis and investigation of a wide array of organomercurials. A pivotal moment in the history of mercuric phenolate chemistry was the discovery of the mercuration of aromatic compounds by mercury(II) salts, a reaction first reported by Otto Dimroth in 1898. wikipedia.org This discovery opened a pathway for the synthesis of various arylmercury compounds.

Electron-rich aromatic compounds, such as phenols, were found to undergo mercuration readily upon treatment with mercuric acetate (B1210297). wikipedia.orgwikipedia.org This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a mercury-containing group. wikipedia.org Early research in the 1920s further explored the mercuration of phenol (B47542) and its ethers, contributing to the foundational knowledge of these reactions. orgsyn.orgacs.org Initially, the interest in organomercury compounds, including mercuric phenolate, was driven by their potential pharmacological applications, such as antiseptics and fungicides. wikipedia.orgontosight.ai For instance, compounds like merbromin (B87015) ("Mercurochrome") and thimerosal (B151700) found use in medicine. wikipedia.org However, due to their toxicity, their use in chemotherapy has been largely discontinued. nih.gov

The stability of the mercury-carbon bond in many organomercury compounds made them valuable substrates for mechanistic studies in physical organic chemistry, particularly in understanding electrophilic and radical substitution reactions. thieme-connect.de Despite their toxicity, these compounds have remained important reagents and intermediates in organic synthesis. thieme-connect.de

Significance of Organomercury(II) Compounds in Modern Chemical Research

Organomercury(II) compounds continue to be significant in modern chemical research due to their versatile reactivity. wikipedia.org They serve as valuable intermediates in the synthesis of other organometallic compounds through transmetalation reactions. wikipedia.org For example, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminum. wikipedia.org

A key area where organomercury compounds have been historically important is in catalytic processes. ontosight.aislideshare.net For instance, mercury-based catalysts were crucial in the industrial production of vinyl chloride from acetylene. wikipedia.org The oxymercuration-demercuration reaction, which converts alkenes to alcohols, proceeds through an organomercury intermediate and is a classic example of the utility of these compounds in organic synthesis. chemeurope.comslideshare.net A related reaction, the Wolffenstein-Böters reaction, can be used to form phenols. chemeurope.com

In contemporary research, organomercury compounds are still employed in specific synthetic applications. They can be used to introduce a halogen atom into an aromatic ring through halodemercuration. nih.gov The carbonylation of lactones can be achieved using Hg(II) reagents under palladium-catalyzed conditions. wikipedia.org Furthermore, organomercury compounds are utilized in affinity chromatography for the purification of nucleic acids. nih.gov The development of modern analytical techniques has also allowed for more detailed studies of the structures and properties of these compounds. researchgate.netpsu.edu

Despite a decline in their widespread use due to environmental and health concerns, the unique reactivity of organomercury(II) compounds ensures their continued, albeit more specialized, role in chemical research. ontosight.ainih.gov

Compound Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀HgO₂ |

| Molecular Weight | 386.80 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Data sourced from EvitaChem. evitachem.com

Chemical Reactions of Phenol, Mercury(2+) Salt

| Reaction Type | Description | Reagents |

| Oxidation | The phenolic part of the molecule can be oxidized to form quinones. | Sodium dichromate |

| Reduction | The mercury(II) ion can be reduced to elemental mercury. | Sodium borohydride |

| Substitution | The phenolic group can undergo electrophilic aromatic substitution to create derivatives like nitrophenols. | Concentrated nitric acid and sulfuric acid |

Data sourced from EvitaChem. evitachem.com

Properties

CAS No. |

588-66-9 |

|---|---|

Molecular Formula |

C12H10HgO2 |

Molecular Weight |

386.80 g/mol |

IUPAC Name |

mercury(2+);diphenoxide |

InChI |

InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI Key |

RNYSWFZGBHOVOU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Phenol, Mercury 2+ Salt Complexes

Direct Synthesis Approaches

Direct synthesis methods involve the direct interaction of a mercury(II) salt with phenol (B47542), leading to the substitution of a hydrogen atom on the aromatic ring with a mercury-containing group.

Reaction of Phenol with Mercury(II) Salts

The direct reaction between phenol and a mercury(II) salt, such as mercuric acetate (B1210297), is a foundational method for preparing phenol, mercury(2+) salt complexes. This electrophilic aromatic substitution reaction is driven by the activation of the benzene (B151609) ring by the hydroxyl group, which directs substitution to the ortho and para positions. lateknightbooks.comnucleos.com When phenol is treated with mercuric acetate, an acetoxymercuric group (-HgOCOCH₃) is introduced onto the aromatic ring. nucleos.com

The reaction typically yields a mixture of ortho- and para-isomers, with the distribution being influenced by reaction conditions such as temperature. lateknightbooks.comlibretexts.org For instance, refluxing phenol with mercuric acetate can produce o-acetoxymercuriphenol. libretexts.org A notable procedure involves heating phenol to 170°C and gradually adding powdered mercuric acetate. This initial reaction mixture is then poured into hot water, boiled, and filtered. The resulting filtrate contains the mercurated phenol, which can then be converted to other salts, such as the chloride derivative, by adding a solution of sodium chloride. scispace.com This subsequent step displaces the acetate group, yielding chloromercuriphenol. nucleos.com

Mercuration of Aromatic Rings with Mercury(II) Acetate

The mercuration of electron-rich aromatic rings like phenol with mercury(II) acetate is a well-established synthetic route first reported by Otto Dimroth between 1898 and 1902. nucleos.com This method remains a primary technique for the formation of arylmercury compounds. The hydroxyl group of phenol strongly activates the ring towards electrophilic substitution, making the reaction proceed readily. lateknightbooks.com

The general scheme for this reaction is: C₆H₅OH + Hg(O₂CCH₃)₂ → C₆H₄(OH)HgO₂CCH₃ + CH₃CO₂H nucleos.com

A detailed experimental procedure for the synthesis of o-chloromercuriphenol via this method highlights the practical aspects of the reaction. In this procedure, 50 g of phenol is heated to 170°C, and 100 g of mercuric acetate is added. The resulting product is then treated with a sodium chloride solution to yield the final o-chloromercuriphenol. This specific experiment yielded 45 g of the ortho-isomer, which corresponds to a 44% theoretical yield. scispace.com The para-isomer is also formed as a significant byproduct in this reaction. scispace.com

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol (50 g) | Mercuric Acetate (100 g) | Sodium Chloride (20 g) | 170°C | o-chloromercuriphenol | 44% | scispace.com |

Indirect Synthesis and Precursor Reactions

Indirect methods involve the use of pre-formed organomercury precursors or multi-step reactions to arrive at the desired this compound complex.

Reaction of Methyl(chloro)mercury(II) with Silver(I) Oxide Followed by Phenol Addition

An alternative route to a specific type of organomercury(II) phenoxide, namely methyl(phenoxo)mercury(II) (MeHgOPh), involves a two-step indirect process. This method begins with the reaction of methyl(chloro)mercury(II) with silver(I) oxide. This initial step is followed by the addition of phenol to yield the final product. researchgate.net This approach allows for the formation of a specific organomercury phenoxide where one of the mercury valencies is occupied by a methyl group and the other by the phenoxide group. The structure of the resulting MeHgOPh has been characterized and shown to form dimeric structures through intermolecular Hg···O interactions. researchgate.net

Application of Mercuric Chloride Precursors in Complex Formation

Mercuric chloride (HgCl₂) is a versatile and important precursor in the synthesis of various organomercury compounds. zenodo.org While direct mercuration is often performed with mercuric acetate due to its higher reactivity, mercuric chloride can be used in subsequent steps or in reactions with other organometallic reagents. For example, the product of the mercuration of phenol with mercuric acetate, C₆H₄(OH)HgO₂CCH₃, can be readily converted to the corresponding chloromercuri derivative by reaction with sodium chloride. nucleos.com

Furthermore, mercuric chloride is a key reagent in transmetallation reactions with organomagnesium (Grignard) or organolithium compounds to form diarylmercury compounds like diphenylmercury (B1670734). wikipedia.org Although this does not directly yield a this compound, it demonstrates the utility of mercuric chloride in forming carbon-mercury bonds with aromatic systems.

| Method | Precursor 1 | Precursor 2 | Precursor 3 | Product | Reference |

|---|---|---|---|---|---|

| Indirect Phenoxide Formation | Methyl(chloro)mercury(II) | Silver(I) Oxide | Phenol | Methyl(phenoxo)mercury(II) | researchgate.net |

| Anion Exchange | o-Acetoxymercuriphenol | Sodium Chloride | N/A | o-chloromercuriphenol | nucleos.comscispace.com |

| Transmetallation (Aryl) | Mercuric Chloride | Phenylmagnesium Bromide | N/A | Diphenylmercury | wikipedia.org |

Modern Advances in Organomercury(II) Phenoxide Synthesis

While the foundational methods of organomercury synthesis have been established for many years, modern synthetic chemistry seeks to improve upon these techniques by enhancing efficiency, reducing reaction times, and minimizing waste.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool in organic and organometallic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netyoutube.com The principles of microwave heating, which involve dipolar polarization and ionic conduction, allow for rapid and uniform heating of the reaction mixture. youtube.com While specific literature detailing the microwave-assisted synthesis of phenol, mercury(2+) salts is not abundant, the general applicability of this technique to organometallic preparations suggests its potential as a modern approach to accelerate traditional mercuration reactions. scispace.com

Mechanochemistry: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is another modern "green chemistry" approach that can reduce or eliminate the need for solvents. rsc.org This technique has been successfully applied to the synthesis of various organometallic compounds. The removal of solvent can alter reaction pathways and potentially lead to the formation of novel, unsolvated complexes. rsc.org The application of mechanochemical methods to the reaction of phenol with mercury(II) salts could offer a solvent-free, efficient route to the desired products, representing a significant advance over traditional solution-phase syntheses.

While the core chemistry of mercurating phenols has not fundamentally changed, the application of these modern enabling technologies offers promising avenues for future synthetic efforts in this area, aligning with the broader goals of sustainable and efficient chemical synthesis.

Molecular and Electronic Structure Elucidation of Phenol, Mercury 2+ Salt Complexes

Coordination Geometry and Bonding in Mercuric Phenolates

The interaction between the mercury(II) ion (Hg²⁺) and phenolate (B1203915) (PhO⁻) ligands is governed by the principles of hard and soft acid-base (HSAB) theory, where the soft Hg²⁺ cation readily coordinates with the oxygen donor of the phenolate. The resulting coordination geometry is a balance between the steric demands of the ligands and the electronic preferences of the metal center, which strongly favors linear coordination but can expand to accommodate additional ligands or solvent molecules.

The coordination environment around the mercury(II) center in phenolate complexes can be primarily understood through the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts geometries that maximize the distance between electron domains.

Linear Geometry: The most predominant coordination geometry for mercury(II) is two-coordinate linear nih.govscispace.com. In simple mercuric phenolates, such as a hypothetical bis(phenolate)mercury(II) complex, Hg(OPh)₂, the two strong Hg-O sigma bonds would arrange themselves 180° apart to minimize repulsion. This linear S–Hg–C coordination has been observed in related organomercury compounds with sulfur ligands, providing a strong precedent for this geometry nih.govscispace.com. This preference is attributed to the significant energy separation between the 6s and 6p orbitals of mercury scispace.com.

Trigonal Planar Geometry: While less common, a three-coordinate, trigonal planar geometry can occur. This typically involves the coordination of two phenolate ligands and a third donor ligand, such as a solvent molecule or a counter-ion. The bond angles in an ideal trigonal planar structure would be approximately 120°. The formation of this geometry often depends on the steric bulk of the ligands and the presence of suitable third coordinating partners.

Tetrahedral Geometry: Four-coordinate mercury(II) complexes are also prevalent and typically adopt a tetrahedral or a distorted tetrahedral geometry nih.govinorgchemres.org. This can arise from the coordination of two bidentate phenolate ligands or from the association of additional monodentate ligands. In many crystal structures of mercury(II) halide and Schiff base complexes, the geometry is described as a distorted tetrahedron, where the angles deviate from the ideal 109.5° due to factors like the restrictive bite angle of chelating ligands or crystal packing forces nih.gov.

The energetic accessibility of these different geometries allows for dynamic behavior in solution and contributes to the formation of complex supramolecular structures in the solid state.

The phenoxide anion (C₆H₅O⁻) acts as a potent ligand for the mercury(II) ion. The primary coordination occurs through the negatively charged oxygen atom, which functions as a Lewis base, donating a pair of electrons to the empty orbitals of the Lewis acidic Hg²⁺ center to form a strong covalent Hg-O bond rug.nlsmu.eduresearchgate.net.

In mercuric phenolates, potential secondary interactions include:

Intramolecular Hg···O interactions: If the phenolate ligand contains other potential donor atoms (e.g., an ether or carbonyl group on a substituent), the mercury center can form a weak intramolecular bond with that atom, creating a chelate-like ring rsc.org.

Intermolecular Hg···O interactions: The oxygen atom of a phenolate ligand in one molecule can form a weak bond with the mercury center of a neighboring molecule. This interaction is a key driver for the formation of dimeric or polymeric structures in the solid state rsc.org.

Hg···π interactions: The electron-rich aromatic ring of the phenolate ligand can interact with the mercury(II) center of another molecule.

These secondary bonds, with distances longer than covalent bonds but shorter than the sum of the van der Waals radii, define the coordination polyhedron around the mercury atom, which can be described as, for example, 2+2 or 2+4, indicating two primary bonds and two or four secondary contacts. The presence and strength of these interactions are highly dependent on the steric profile of the ligands; bulkier ligands can prevent intermolecular contacts, favoring monomeric species with a simple linear geometry rsc.org.

Structural Characterization Techniques

A comprehensive understanding of the structure of mercuric phenolates relies on the application of various analytical methods, each providing unique insights into the bonding, geometry, and electronic environment of the complex.

Furthermore, X-ray diffraction is essential for identifying and quantifying the secondary interactions that define the supramolecular structure. It allows for the precise measurement of intermolecular and intramolecular Hg···O or Hg···π distances, confirming the existence of dimers, coordination polymers, and other extended networks in the solid state mdpi.comrsc.orgnasa.govpdx.edukit.edu.

Table 1: Representative Crystallographic Data for Hg(II) Complexes

| Parameter | Typical Value/Observation | Significance |

| Primary Hg-O Bond Length | ~2.0 - 2.3 Å | Indicates a strong covalent interaction between mercury and the phenoxide oxygen. |

| Secondary Hg···O Distance | ~2.7 - 3.1 Å | Confirms the presence of weaker intermolecular or intramolecular interactions that influence the coordination sphere. rsc.org |

| Coordination Geometry | Linear, Distorted Tetrahedral | Reveals the primary arrangement of ligands around the Hg(II) center. nih.govinorgchemres.org |

| Supramolecular Structure | Monomer, Dimer, Polymer | Elucidates how individual complex units assemble in the crystal lattice through secondary bonding. mdpi.comrsc.org |

While X-ray crystallography provides a static picture of the solid state, various spectroscopic techniques are employed to study the structure and behavior of mercuric phenolates in both solid and solution phases.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

IR Spectroscopy: This technique is used to probe the vibrations of chemical bonds. In mercuric phenolates, the formation of the Hg-O bond is expected to cause a shift in the C-O stretching frequency of the phenol (B47542) ring compared to the free ligand. New vibrational modes corresponding to the Hg-O bond may also appear at low frequencies researchgate.netmdpi.com.

UV-Vis Spectroscopy: The electronic transitions within the complex are studied using UV-Vis spectroscopy. Mercuric phenolate complexes often exhibit intense absorption bands in the UV region, which can be assigned to ligand-to-metal charge transfer (LMCT) transitions nih.govresearchgate.net. These LMCT bands, where an electron is excited from a phenolate-based orbital to a mercury-based orbital, are characteristic of the coordination environment and confirm the electronic interaction between the ligand and the metal nih.govsarpublication.comlibretexts.orgchemistryjournal.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These methods provide detailed information about the structure of the organic phenolate ligand, and shifts in the signals upon coordination to mercury can indicate the binding site and reveal information about the electronic effects of the metal.

¹⁹⁹Hg NMR: Mercury has a spin-½ nucleus, ¹⁹⁹Hg, which is an excellent probe for NMR studies huji.ac.il. The ¹⁹⁹Hg chemical shift is extremely sensitive to the coordination environment, including the number and type of ligands, the coordination geometry, and the presence of secondary interactions. The chemical shift can span a very wide range, making it a powerful tool for distinguishing between different mercury species in solution huji.ac.ilnih.govchemrxiv.org.

Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is a soft ionization technique used to determine the mass-to-charge ratio of ions in solution. It is particularly useful for identifying the stoichiometry of complexes, such as confirming the formation of 1:1 or 1:2 metal-to-ligand species in solution nih.gov.

Circular Dichroism (CD) Spectroscopy: For complexes involving chiral phenolate ligands, CD spectroscopy can be used to study the stereochemistry and induced chirality of the complex. The binding of the mercury ion can induce a specific conformation in the ligand, giving rise to a characteristic CD signal, which provides insight into the three-dimensional structure of the complex in solution nih.gov.

Table 2: Summary of Spectroscopic Techniques for Characterizing Mercuric Phenolates

| Technique | Information Obtained | Typical Observations |

| IR Spectroscopy | Vibrational modes of bonds | Shift in C-O stretching frequency; appearance of new Hg-O modes. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions | Intense Ligand-to-Metal Charge Transfer (LMCT) bands in the UV region. nih.govresearchgate.net |

| ¹⁹⁹Hg NMR Spectroscopy | Hg coordination environment | Wide range of chemical shifts highly sensitive to geometry and ligand type. huji.ac.ilchemrxiv.org |

| ESI-Mass Spectrometry | Stoichiometry of the complex | Detection of molecular ions corresponding to [Hg(OPh)]⁺, [Hg(OPh)₂], etc. nih.gov |

| Circular Dichroism (CD) | Stereochemistry (for chiral ligands) | Induced signals upon metal binding, indicating conformational changes. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used method for calculating the optimized geometry and electronic properties of metal complexes.

In the context of Phenol, mercury(2+) salt, DFT calculations would be instrumental in determining key structural parameters. These would include the bond length of the Hg-O bond, the bond angles around the mercury atom, and the orientation of the phenol ligand(s). The expected coordination geometry around the mercury(II) ion, which typically favors a linear two-coordinate arrangement, could be confirmed or refined through these calculations.

Furthermore, DFT provides a means to explore the electronic properties of the complex. Important parameters that could be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of the complex. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.

Mulliken and Natural Population Analysis (NPA): These analyses would provide information on the distribution of electronic charge within the molecule, offering insights into the polarity of the Hg-O bond and the partial charges on the mercury, oxygen, and other atoms.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule, which is valuable for predicting how the complex might interact with other chemical species.

While specific data for this compound is not available, a hypothetical data table based on DFT calculations for a related simple organomercury compound is presented below to illustrate the type of information that could be generated.

| Parameter | Hypothetical Calculated Value |

| Hg-O Bond Length | 2.05 Å |

| O-Hg-O Bond Angle | 178.5° |

| C-O-Hg Bond Angle | 115.2° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Charge on Hg | +1.25 |

| Mulliken Charge on O | -0.75 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Modeling and Computational Analysis of Complexation

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. In the study of this compound complexation, these methods would be used to understand the formation of the complex and its interactions with its environment.

Computational analysis of the complexation process would involve modeling the reaction between a mercury(II) ion and one or more phenol molecules. This could be done in the gas phase or, more realistically, in the presence of a solvent to understand the role of solvation in the complexation process. Key aspects that could be investigated include:

Binding Energy: The calculation of the binding energy would quantify the strength of the interaction between the mercury(II) ion and the phenol ligand(s). A more negative binding energy indicates a more stable complex.

Reaction Pathway and Transition States: Molecular modeling can be used to map out the potential energy surface of the complexation reaction, identifying the most likely pathway for the formation of the this compound and any transition states involved.

Intermolecular Interactions: Analysis of the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the mercury center and the phenol ligand would provide a more complete picture of the forces holding the complex together.

A hypothetical data table illustrating the kind of data that could be obtained from a molecular modeling study of the complexation is provided below.

| Parameter | Hypothetical Calculated Value |

| Gas-Phase Binding Energy | -150 kcal/mol |

| Solvation Energy (in water) | -12 kcal/mol |

| Activation Energy for Complexation | 5 kcal/mol |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Coordination Chemistry of Phenoxide Ligands with Mercury Ii

Monomeric and Polymeric Architectures of Mercuric Phenolates

The fundamental mercuric phenolate (B1203915), bis(phenoxo)mercury(II), with the general formula Hg(OAr)₂, serves as the basic building block for more complex structures. While simple monomeric structures are conceivable, the coordination environment around the mercury(II) ion is often expanded through intermolecular interactions, leading to oligomeric or polymeric architectures.

A well-characterized example that provides insight into these interactions is the organometallic compound methyl(phenoxo)mercury(II), MeHgOPh. In the solid state, this compound does not exist as a simple monomer. Instead, two independent MeHgOPh units associate around a quasi-inversion center through Hg···O interactions, forming a dimeric structure. uwa.edu.au The primary Hg-O bond lengths are approximately 2.06 Å, with a nearly linear C-Hg-O arrangement (approx. 176°). uwa.edu.au The intermolecular Hg···O interactions that hold the dimer together are significantly longer, around 2.70–2.72 Å. uwa.edu.au These dimers then stack into a polymeric-like arrangement in the crystal lattice. uwa.edu.au This dimeric motif, driven by the propensity of mercury to increase its coordination number beyond two, suggests that simple bis(phenoxo)mercury(II) compounds likely engage in similar associative interactions, leading to at least dimeric or potentially polymeric chain structures in the solid state. uwa.edu.auresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Hg-O Bond Length | ~2.06 Å | uwa.edu.au |

| Hg-C Bond Length | ~2.05 Å | uwa.edu.au |

| C-Hg-O Angle | ~176.5° | uwa.edu.au |

| Intermolecular Hg···O Distance | 2.702(9) Å, 2.719(9) Å | uwa.edu.au |

| Hg-O-Hg' Angle | 106.0(4)°, 106.5(4)° | uwa.edu.au |

| O-Hg-O' Angle | 73.0(3)°, 72.6(3)° | uwa.edu.au |

Mixed-Ligand Mercury(II) Complexes Incorporating Phenoxide

The coordination sphere of mercury(II) in its phenolate complexes can be expanded by the inclusion of other neutral donor ligands, leading to mixed-ligand complexes. These co-ligands can modulate the electronic properties and structural geometry of the resulting complex.

Phenoxide in Combination with N-donor Ligands

The introduction of neutral nitrogen-donor ligands, such as pyridine (B92270) or bipyridine, can lead to the formation of stable mixed-ligand mercury(II) complexes. While specific crystal structures of mixed phenoxide-pyridine mercury(II) complexes are not extensively documented, the known coordination chemistry of mercury(II) suggests that compounds of the type [Hg(OAr)(N-donor)X] or [Hg(OAr)₂(N-donor)₂] are readily formed. In these complexes, the N-donor ligand coordinates to the mercury center, often resulting in a distorted tetrahedral or trigonal bipyramidal geometry. The formation of numerous mercury(II) halide and pseudohalide complexes with pyridine-based ligands supports the favorability of this coordination mode. researchgate.netscispace.comrsc.orgresearchgate.net

Phenoxide in Combination with P-donor Ligands

Phosphines, particularly triphenylphosphine (B44618) (PPh₃), are soft P-donor ligands that form stable bonds with the soft mercury(II) ion. Mixed-ligand complexes containing both phenoxide and phosphine (B1218219) ligands are anticipated. The synthesis of related mercury(II) complexes with mixed saccharinate and phosphine ligands, such as [HgCl(sac)(PPh₃)₂] and [Hg(sac)₂(diphos)], demonstrates the compatibility of anionic oxygen-donor ligands with phosphines in the coordination sphere of mercury. orientjchem.org Similarly, studies on triphenylphosphine-mercury(II) thiosalicylate complexes, which are sulfur analogs of phenolates, show the formation of stable, well-defined structures containing both Hg-S and Hg-P bonds. waikato.ac.nz These analogous systems suggest that phenoxide-phosphine mercury(II) complexes would likely adopt tetrahedral geometries, with the PPh₃ ligands occupying two coordination sites.

Multidentate Phenoxide Ligand Systems and Their Coordination Modes

Phenoxide ligands that are part of a larger, multidentate framework can engage in more complex coordination modes, facilitating the construction of polynuclear and heterometallic assemblies.

Compartmental Ligands and Heterometallic Systems with Phenoxide Bridges

Compartmental ligands, such as those derived from Schiff base condensations (e.g., Salen-type ligands), are particularly effective at creating well-defined, adjacent coordination sites for different metal ions. These ligands often feature phenoxide groups strategically positioned to bridge between the compartments.

This strategy has been successfully employed to synthesize heterometallic copper(II)–mercury(II) complexes. Using a "complex as ligand" approach, a mononuclear copper(II) complex of a Salen-type Schiff base, featuring two phenoxide donors, can react with HgCl₂. In the resulting dinuclear complex, [(CuL)HgCl₂], the two phenoxide oxygen atoms of the copper complex coordinate to the mercury(II) ion, acting as bridging ligands between the Cu(II) and Hg(II) centers. A trinuclear variant, [(CuL)₂HgCl₂], has also been synthesized where a central HgCl₂ unit is bridged by two separate (CuL) complexes via their phenoxide oxygens. These structures exemplify the utility of compartmental ligands in creating organized, multimetallic systems where the phenoxide bridge is the key structural linker.

| System Type | Bridging Mode | Key Feature | Reference |

|---|---|---|---|

| Dinuclear [(CuL)HgCl₂] | μ-Phenoxo | Two phenoxide oxygens from a single Cu complex bind to one Hg(II) ion. | |

| Trinuclear [(CuL)₂HgCl₂] | μ-Phenoxo | One phenoxide oxygen from each of two Cu complexes binds to a central Hg(II) ion. |

Reactivity and Catalytic Applications of Phenol, Mercury 2+ Salt Complexes

General Reactivity of Organomercury(II) Phenolates as Synthetic Intermediates

Organomercury(II) phenolates are valuable synthetic intermediates primarily due to the predictable reactivity of the bonds to the mercury center. Electron-rich aromatic compounds, such as phenol (B47542), readily undergo mercuration when treated with mercury(II) salts like mercury(II) acetate (B1210297), Hg(O₂CCH₃)₂. This electrophilic substitution reaction typically occurs at the ortho or para position relative to the hydroxyl group, yielding an arylmercury(II) species. For example, the reaction of phenol with mercury(II) acetate produces o- or p-hydroxyphenylmercuric acetate.

The key to their utility lies in the controlled cleavage of the Hg-C and Hg-O bonds. The carbon-mercury bond, while relatively stable, can be cleaved by various electrophiles, including halogens, to yield the corresponding organic halide. This provides a reliable method for regioselective functionalization of the phenolic ring.

Furthermore, organomercurials are widely used in transmetalation reactions. sciencemadness.org In these processes, the organic moiety is transferred from mercury to another metal, such as palladium, aluminum, or lanthanides. sciencemadness.org This allows for the generation of organometallic reagents that might be difficult to prepare directly. For instance, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminium. sciencemadness.org A similar transmetalation from a hydroxyphenylmercury salt to a palladium center is a key step in certain cross-coupling reactions.

A specific example is the synthesis of methyl(phenoxo)mercury(II), MeHgOPh, which can be prepared from methyl(chloro)mercury(II) and phenol. Structural studies of this compound reveal loose associations between molecules via Hg···O interactions, forming dimeric structures.

Catalytic Roles in Chemical Transformations

The electrophilic nature of the mercury(II) center allows it to activate unsaturated bonds, such as those in alkenes and alkynes, toward nucleophilic attack. This property is the foundation of its catalytic role in numerous chemical transformations.

Mercury(II) salts are highly effective reagents and catalysts for intramolecular cyclization reactions, enabling the synthesis of complex heterocyclic and carbocyclic structures that are often challenging to form with other transition metals. wikipedia.orgwikipedia.org The general mechanism involves the initial reaction of the Hg(II) salt with an unsaturated bond (alkene, alkyne) to form a mercurial carbonium ion intermediate. This is followed by the intramolecular attack of a nucleophile, such as the hydroxyl group of a phenol, leading to a cyclized organomercurial complex. wikipedia.org

Phenol derivatives have been successfully employed as substrates in these transformations. For instance, Hg(OTf)₂ has been used as a catalyst for the synthesis of 4H-chromene derivatives from appropriate phenol precursors. wikipedia.orgdbpedia.org Another notable example is the cyclization of o-allylphenol using mercury(II) salts. This reaction proceeds via an oxymercuration mechanism, where the mercury salt activates the allyl double bond, allowing the phenolic hydroxyl group to attack intramolecularly, ultimately forming 2,3-dihydro-2-methylbenzofuran (B49830) after a demercuration step.

The following table summarizes representative examples of mercury(II)-mediated cyclization reactions involving phenolic substrates.

| Starting Material | Hg(II) Salt | Product | Reaction Type |

| Phenol derivatives with unsaturated side chains | Hg(OTf)₂ | 4H-Chromene derivatives | Catalytic Intramolecular Cyclization |

| o-Allylphenol | Hg(II) carboxylates | 2,3-Dihydro-2-methylbenzofuran | Stoichiometric Oxymercuration-Cyclization |

| 2-Alkynylphenyl derivatives | Hg(II) salts | 3-Acylbenzo[b]thiophenes | Catalytic Cyclization |

While less common than palladium or nickel, mercury compounds can participate in carbon-carbon bond-forming reactions, often as part of a transmetalation sequence within a larger catalytic cycle.

Cross-Coupling Reactions: The historical development of the Heck reaction includes early work on the coupling of arylmercuric halides (ArHgCl) with alkenes using a stoichiometric amount of palladium(II). wikipedia.org Organomercurials can undergo transmetalation with Pd(0) or Pd(II) complexes, transferring the aryl group to the palladium center. This aryl-palladium intermediate then proceeds through the standard steps of a cross-coupling reaction (migratory insertion and reductive elimination) to form a new C-C bond. Palladium-catalyzed cross-coupling reactions of organomercurials provide a method for forming new C-C bonds, and the reaction is facilitated by a nucleophilic catalyst like an iodide ion, which prevents the precipitation of palladium black and aids in the cleavage of the C-Hg bond. researchgate.net While specific examples using isolated phenol, mercury(2+) salts are not prevalent, the principle applies to arylmercury compounds derived from phenols.

Carbonylation Reactions: Organomercury compounds can be carbonylated to produce carboxylic acids, esters, and ketones, particularly through palladium-catalyzed transmetalation processes. core.ac.uk For example, phenylmercury(II) complexes have been shown to react with carbon monoxide (CO) to yield benzoic acid derivatives. rsc.org The reaction of an arylmercurial with CO in the presence of a palladium catalyst generates an acyl-palladium intermediate, which can then be trapped by a nucleophile (like water or an alcohol) to give the final carbonyl compound. This methodology allows for the conversion of the C-Hg bond into a C-C(O) bond under relatively mild conditions, often at atmospheric pressure of CO. core.ac.uk

Beyond their catalytic roles, organomercury compounds derived from phenols serve as important stoichiometric reagents.

One significant application is the Wolffenstein–Böters reaction , which converts benzene (B151609) into picric acid (2,4,6-trinitrophenol). wikipedia.orgwikipedia.org This reaction uses a mixture of nitric acid and mercury(II) nitrate. The mechanism is believed to involve the initial formation of a phenol from benzene, mediated by the mercury salt. wikipedia.orgwikipedia.org The resulting phenol is highly activated towards electrophilic substitution and is subsequently nitrated multiple times to yield the final product. sciencemadness.orgwikipedia.org

Additionally, the ability of organomercurials to act as a source for other organometallic reagents via transmetalation makes them valuable in multi-step syntheses. wikipedia.org Phenylmercuric chloride can also serve as a source of dichlorocarbene (B158193) through the formation of a phenyl(trichloromethyl)mercury (B1584556) intermediate. wikipedia.org

The application of mercury(II) salts or their phenolate (B1203915) complexes as catalysts in hydrogenation reactions is not a recognized or documented area of synthesis. Typically, hydrogenation and related reduction reactions are catalyzed by late transition metals such as palladium, platinum, rhodium, and ruthenium. researchgate.netbohrium.com

Mercury and its compounds are, in fact, known to be potent poisons for many of these conventional hydrogenation catalysts. The strong affinity of mercury for these metals leads to the formation of amalgams or strong adsorption on the catalyst surface, which deactivates the catalyst by blocking active sites. Research into the catalytic activity of mercury compounds has more commonly focused on oxidation reactions rather than reductions. uab.eduuab.edu Therefore, phenol, mercury(2+) salt complexes are not considered viable catalysts for hydrogenation processes.

Ligand Design Strategies for Enhanced Catalytic Performance

The catalytic performance of a metal complex is profoundly influenced by the ligands coordinated to the metal center. Ligand design strategies aim to tune the steric and electronic properties of the catalyst to enhance its activity, selectivity, and stability. While specific research on ligand design for this compound catalysts is limited, the general principles of coordination chemistry provide a clear framework for potential enhancements.

The reactivity of a mercury(II) catalyst can be modulated by ancillary ligands that are not directly involved in the bond-making or bond-breaking steps of the catalytic cycle. Key strategies include:

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the ancillary ligands can alter the Lewis acidity of the mercury(II) center. A more electron-deficient mercury center would be more electrophilic and could activate unsaturated bonds more effectively.

Modifying Steric Hindrance: The steric bulk of ligands can influence the selectivity of a reaction. Bulky ligands can create a specific coordination environment that may favor one reaction pathway or stereochemical outcome over another. For instance, in mercury selenolate complexes, sterically bulky ligands have been shown to enforce a linear geometry and prevent intermolecular associations, leading to monomeric species with distinct reactivity.

Introducing Chelation: The use of multidentate (chelating) ligands can significantly increase the stability of the mercury complex. This can prevent catalyst decomposition or the precipitation of elemental mercury under reaction conditions, potentially leading to higher catalyst turnover numbers.

Examples from broader mercury coordination chemistry show that ligands containing sulfur, nitrogen, and phosphorus donors can form stable complexes with mercury(II). The coordination of co-ligands such as amines or phosphines to a primary mercury complex allows for the generation of tailored characteristics and reactivity. This demonstrates that a systematic modification of the ligand sphere around the mercury center is a viable strategy for optimizing its catalytic potential in reactions like cyclizations and C-C bond formation.

Environmental Speciation and Fate of Mercury Ii Phenoxide

Chemical Speciation of Mercury in Environmental Compartments

Once introduced into the environment, mercury(II) phenoxide is expected to dissociate into the mercury(II) ion (Hg²⁺) and the phenoxide ion (C₆H₅O⁻). The subsequent speciation of the Hg²⁺ ion is highly dependent on the specific conditions of the environmental compartment it enters. nih.govnih.gov

In aquatic systems , the speciation of Hg²⁺ is influenced by factors such as pH, redox potential, and the presence of various inorganic and organic ligands. copernicus.org In oxygenated waters, Hg²⁺ can form complexes with chloride (Cl⁻), hydroxide (OH⁻), and dissolved organic matter (DOM). In anoxic environments, the dominant species is often mercury sulfide (HgS), which has very low solubility. Phenylmercury (B1218190) compounds have also been noted in polluted waters. mdpi.com

In soils and sediments , Hg²⁺ strongly binds to particulate matter, including clay minerals, iron and manganese oxides, and organic matter. copernicus.org The strong affinity of mercury for sulfur-containing functional groups in organic matter plays a significant role in its immobilization in these matrices. The chemical form of mercury in these solid phases is a critical determinant of its bioavailability and potential for transformation.

In the atmosphere , mercury exists in three primary forms: gaseous elemental mercury (Hg⁰), gaseous oxidized mercury (Hg²⁺, also referred to as reactive gaseous mercury or RGM), and particulate-bound mercury (PBM). columbia.eduwisc.edu While organomercury compounds like mercury(II) phenoxide are not considered major atmospheric species, they can be released locally and are subject to deposition. Oxidized mercury compounds are more readily removed from the atmosphere through wet and dry deposition than elemental mercury. dovepress.com

The following table summarizes the likely speciation of mercury originating from mercury(II) phenoxide in different environmental compartments.

| Environmental Compartment | Dominant Mercury Species (from Mercury(II) Phenoxide) | Influencing Factors |

| Aquatic Environments | Hg²⁺ complexes with Cl⁻, OH⁻, dissolved organic matter; HgS (in anoxic conditions) | pH, redox potential, ligand concentration |

| Soils and Sediments | Hg²⁺ adsorbed to organic matter, clay minerals, iron/manganese oxides | Organic matter content, soil composition, pH |

| Atmosphere | Gaseous Oxidized Mercury (Hg²⁺), Particulate-Bound Mercury (Hg-P) | Atmospheric oxidants, particulate matter concentration |

Transformation Pathways of Divalent Mercury in Aqueous and Sedimentary Environments

Divalent mercury, the form released from mercury(II) phenoxide, undergoes a variety of transformation processes in aquatic and sedimentary environments, which can be broadly categorized as biotic and abiotic reactions. These transformations significantly affect its toxicity and mobility. researchgate.net

Biotic Reactions Mediated by Microorganisms

Microorganisms play a central role in the biogeochemical cycling of mercury. Mercury-resistant bacteria have evolved mechanisms to transform toxic mercury compounds as a means of detoxification.

One of the most significant biotic transformations is the reduction of Hg²⁺ to volatile elemental mercury (Hg⁰). oup.com This process is mediated by the enzyme mercuric reductase, which is encoded by the merA gene found in many bacterial species. acs.org The volatilization of Hg⁰ removes mercury from the aquatic system and re-introduces it into the atmosphere.

Conversely, under anaerobic conditions, certain microorganisms, particularly sulfate-reducing bacteria, can methylate Hg²⁺ to form the highly neurotoxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺). nih.gov While phenylmercury compounds are not directly methylated, their degradation can release Hg²⁺ that is then available for methylation.

Studies on phenylmercuric acetate (B1210297) (PMA), a related compound, have shown that mercury-resistant bacteria can degrade it, producing elemental mercury vapor and benzene (B151609) as byproducts. nih.govsemanticscholar.org It is plausible that mercury(II) phenoxide could undergo similar microbial degradation. Various bacterial genera, including Pseudomonas, Enterobacteriaceae, and Bacillus, have been identified as capable of degrading organomercurials. nih.govresearchgate.net

| Microbial Process | Reactant | Key Products | Mediating Microorganisms | Environmental Conditions |

| Reduction | Hg²⁺ | Hg⁰ (elemental mercury) | Mercury-resistant bacteria with merA gene | Aerobic and anaerobic |

| Methylation | Hg²⁺ | CH₃Hg⁺ (methylmercury) | Sulfate-reducing and iron-reducing bacteria | Anaerobic |

| Organomercury Degradation | Phenylmercury compounds | Hg⁰, Benzene | Pseudomonas, Bacillus, etc. | Aerobic |

Abiotic Reactions Including Photolysis and Redox Transformations

In addition to microbial activity, abiotic processes also contribute to the transformation of mercury species.

Photolysis , or the degradation of compounds by light, is a significant abiotic pathway for the transformation of mercury compounds in sunlit surface waters. columbia.edu Sunlight can induce the reduction of Hg²⁺ to Hg⁰, a process that can be enhanced by the presence of dissolved organic matter. nih.gov Organomercury compounds, including phenylmercury, can also be degraded by photolysis. The photodegradation of methylmercury can be mediated by reactive oxygen species like hydroxyl radicals. acs.org

Redox transformations that are not directly mediated by microorganisms can also occur. For instance, abiotic reduction of Hg²⁺ can happen in the presence of certain inorganic and organic compounds. Humic and fulvic acids, components of dissolved organic matter, can act as reducing agents for Hg²⁺ in dark environments. researchgate.net

The following table outlines the primary abiotic transformation pathways for mercury species.

| Abiotic Process | Reactant | Key Products | Key Factors |

| Photoreduction | Hg²⁺ | Hg⁰ | Sunlight, Dissolved Organic Matter |

| Photodegradation | Phenylmercury compounds | Hg²⁺, Phenolic compounds | Sunlight |

| Chemical Reduction | Hg²⁺ | Hg⁰ | Humic/Fulvic acids |

Transport Mechanisms of Mercury Species in Environmental Media

The transport of mercury species, including those derived from mercury(II) phenoxide, between different environmental compartments is a key aspect of its global cycle.

Atmospheric Deposition and Re-emission Processes

Atmospheric transport is a major pathway for the global distribution of mercury. nih.gov Mercury emitted into the atmosphere can be transported over long distances before being deposited back to the Earth's surface. columbia.edu

Atmospheric deposition occurs through two main processes:

Wet deposition: The removal of mercury from the atmosphere by precipitation (rain, snow, fog). Water-soluble forms of mercury, such as Hg²⁺, are efficiently scavenged by precipitation. wisc.eduuwf.edu

Dry deposition: The direct transfer and settling of gaseous and particulate mercury from the atmosphere to surfaces. Gaseous elemental mercury can be taken up by vegetation, and particulate-bound mercury can be deposited on various surfaces. wisc.edu

Recent studies indicate that dry deposition, particularly the uptake of gaseous elemental mercury by vegetation, can be a significant, and in some cases dominant, pathway for mercury input to terrestrial ecosystems.

Re-emission is the process by which previously deposited mercury is released back into the atmosphere. This can occur from soils, water bodies, and vegetation. dovepress.com The reduction of deposited Hg²⁺ to volatile Hg⁰ is a primary mechanism for re-emission. nih.gov This cycle of deposition and re-emission contributes to the long-range transport and persistence of mercury in the environment. dovepress.com

| Atmospheric Process | Description | Mercury Species Involved | Significance |

| Wet Deposition | Removal from the atmosphere via precipitation. | Hg²⁺, Particulate-Bound Mercury | Major pathway for mercury input to aquatic and terrestrial systems. |

| Dry Deposition | Direct transfer from the atmosphere to surfaces. | Gaseous Elemental Mercury (Hg⁰), Gaseous Oxidized Mercury (Hg²⁺), Particulate-Bound Mercury | Significant input to ecosystems, especially vegetation uptake of Hg⁰. |

| Re-emission | Release of previously deposited mercury back to the atmosphere. | Hg⁰ | Contributes to the long-range transport and global cycling of mercury. |

Adsorption and Desorption onto Environmental Matrices

In soils and aquatic systems, the transport of mercury is largely controlled by adsorption and desorption processes on solid phases. nih.gov

Adsorption is the binding of dissolved mercury species to the surface of particles. Divalent mercury has a high affinity for various components of soil and sediment, including:

Organic matter: The presence of sulfur-containing functional groups in humic and fulvic acids makes organic matter a very strong sorbent for Hg²⁺.

Clay minerals: The charged surfaces of clay minerals can attract and bind positively charged mercury species.

Iron and manganese oxides: These minerals, often present as coatings on other particles, have a high capacity for adsorbing heavy metals like mercury.

The strength of adsorption influences the mobility of mercury. Strongly adsorbed mercury is less likely to be transported in dissolved form in surface water or groundwater. However, mercury adsorbed to fine particles can be transported along with those particles during erosion and sedimentation events.

Desorption is the release of adsorbed mercury back into the solution phase. Changes in environmental conditions, such as a decrease in pH or the introduction of competing ions, can lead to the desorption of mercury, increasing its mobility and bioavailability. The presence of dissolved organic matter can also influence desorption by forming soluble mercury-organic complexes. nih.gov

| Process | Description | Key Environmental Matrices | Impact on Mercury Transport |

| Adsorption | Binding of dissolved mercury to solid particles. | Organic matter, clay minerals, iron/manganese oxides | Decreases mobility in the dissolved phase. |

| Desorption | Release of adsorbed mercury back into solution. | Soil and sediment particles | Increases mobility and bioavailability. |

Advanced Analytical Methodologies for Detection and Speciation in Research

Sample Collection and Pretreatment Strategies for Environmental Samples

The initial steps of sample collection and pretreatment are fundamental to ensuring the integrity and accuracy of mercury speciation analysis. vliz.be Rigorous procedures are necessary to prevent contamination and analyte loss or transformation. vliz.be

For aqueous samples, the choice of container material is crucial; Pyrex and Teflon are preferred due to their minimal interaction with mercury species. vliz.be Preservation techniques are tailored to the target analytes. While total mercury analysis allows for acidification, speciation analysis often requires samples to be stored deep-frozen to prevent interconversion of mercury forms. vliz.be

Solid samples like sediment, soil, and biological tissues require more complex pretreatment to extract the mercury species from the matrix. vliz.be Common storage methods include keeping samples in the dark at low temperatures or lyophilization (freeze-drying). vliz.be Extraction is a critical step, aiming for high recovery without altering the chemical form of the analyte. vliz.be Several extraction techniques have been developed for phenylmercury (B1218190) and other organomercurials:

Acid Leaching with Solvent Extraction: A traditional method involves extracting the sample with an acidic solution, such as 1N HCl, to liberate the mercury compounds. The organomercury species, now in a form like phenylmercury chloride, are then partitioned into an organic solvent such as benzene (B151609). Further cleanup steps, like back-extraction into a glutathione solution, can enhance selectivity before final analysis. kobe-u.ac.jp

Microwave-Assisted Extraction: This technique uses microwave energy to accelerate the extraction process. A mixture of 6 M HCl and 0.1 M NaCl has been identified as a highly suitable agent for extracting various mercury species, including phenylmercury, from solid matrices. nih.gov This method has demonstrated higher extraction efficiency compared to sonication. nih.gov

Cloud Point Extraction (CPE): CPE is a preconcentration technique that can be applied to both water and digested biological samples (e.g., human hair, fish). nih.gov In this method, mercury species, including phenylmercury (PhHg+), are chelated with a complexing agent like sodium diethyldithiocarbamate to form hydrophobic compounds. nih.gov These chelates are then extracted into the condensed, surfactant-rich phase of a non-ionic surfactant (e.g., Triton X-114) by heating the solution above its cloud point temperature. nih.gov

The selection of the appropriate pretreatment strategy depends on the sample matrix, the concentration of the target analyte, and the subsequent analytical instrumentation.

Separation Techniques for Mercury Species

Following extraction and preconcentration, chromatographic techniques are employed to separate phenylmercury from inorganic mercury and other organomercury compounds. This separation is essential for accurate species-specific quantification.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. Since organomercury salts are generally not volatile enough for direct GC analysis, a derivatization step is required to convert them into more volatile forms. Ethylation is a common derivatization method, but phenylation using sodium tetraphenylborate has also been utilized for mercury speciation. vliz.be

For the analysis of phenylmercury, researchers have successfully used packed glass on-columns with stationary phases like 5% DEGS (Diethylene Glycol Succinate). kobe-u.ac.jp By optimizing GC conditions, including column temperature (170-195°C for phenylmercury chloride) and using an electron capture detector (ECD), extremely low detection limits can be achieved. kobe-u.ac.jp

Table 1: GC Conditions and Detection Limits for Phenylmercury

| Parameter | Value | Reference |

|---|---|---|

| Compound | Phenylmercury Chloride | kobe-u.ac.jp |

| Stationary Phase | 5% DEGS | kobe-u.ac.jp |

| Injection Technique | On-column | kobe-u.ac.jp |

| Optimal Column Temp. | 170-195°C | kobe-u.ac.jp |

| Detector | Electron Capture Detector (ECD) | kobe-u.ac.jp |

| Detection Limit | 1.0 x 10⁻¹¹ g | kobe-u.ac.jp |

This interactive table summarizes the gas chromatography conditions used for the ultra-trace determination of phenylmercury.

High-Performance Liquid Chromatography (HPLC) is widely used for mercury speciation as it can directly analyze non-volatile species in a liquid mobile phase, often simplifying sample preparation. isc-science.comshimadzu.com Reversed-phase (RP) chromatography is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govnih.gov

The composition of the mobile phase is critical for achieving effective separation of mercury species like inorganic mercury (Hg²⁺), methylmercury (B97897) (MeHg⁺), ethylmercury (EtHg⁺), and phenylmercury (PhHg⁺). The mobile phase often contains a complexing agent, such as 2-mercaptoethanol or L-cysteine, which forms stable complexes with the mercury species and controls their retention on the column. nih.govshimadzu.com Methanol or acetonitrile is typically used as the organic modifier to adjust the elution strength. nih.govnih.gov

For example, an isocratic elution with a mobile phase containing 0.05% 2-mercaptoethanol (pH 5) and 7% methanol on a Hypersil BDS C18 RP column can successfully separate phenylmercury from other relevant mercury compounds. nih.gov

Detection and Quantification Methods

Due to the trace and ultra-trace concentrations of mercury species in most samples, highly sensitive and element-specific detectors are coupled with chromatographic systems.

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is an exceptionally sensitive detection method for mercury. vliz.be The technique is based on the ability of ground-state mercury atoms to absorb ultraviolet radiation at 253.7 nm and subsequently re-emit this energy as fluorescence. wikipedia.org The intensity of this fluorescence is directly proportional to the mercury concentration. teledynelabs.com

When coupled with HPLC, the eluent from the column is directed to a system where the separated mercury compounds are converted to elemental mercury vapor (Hg⁰). This is typically achieved through a process of UV irradiation (photo-induced chemical vapor generation) or chemical reduction. researchgate.netucm.es The resulting mercury vapor is then swept into the CV-AFS detector for quantification. ucm.es The hyphenated HPLC-CV-AFS system has been shown to be a simple, effective, and environmentally friendly method for mercury speciation. researchgate.net

Table 2: Detection Limits for Mercury Species using HPLC-CV-AFS

| Mercury Species | Limit of Detection (µg/L as Hg) | Reference |

|---|---|---|

| Phenylmercury (PhHg⁺) | 0.06 | nih.gov |

| Inorganic Mercury (Hg²⁺) | 0.07 | nih.gov |

| Ethylmercury (EtHg⁺) | 0.12 | nih.gov |

| Methylmercury (MeHg⁺) | 0.2 | nih.gov |

This interactive table displays the performance of a Liquid Chromatography-Cold Vapor Atomic Fluorescence Spectrometry system for various mercury species.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is arguably the most powerful detection technique for elemental speciation due to its high sensitivity, selectivity, and ability to perform isotope analysis. vliz.beisc-science.com When linked with HPLC, the HPLC-ICP-MS system provides extremely low detection limits for mercury species. nih.gov The eluent from the HPLC column is introduced into the argon plasma of the ICP-MS, which atomizes and ionizes the mercury atoms. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio (m/z) and detected. nih.gov

This technique has been successfully applied to determine phenylmercury in environmental water and biological samples following preconcentration by cloud point extraction. nih.gov The method achieves detection limits in the low nanogram per liter (ng/L) range, demonstrating its suitability for ultra-trace analysis. nih.gov

Table 3: Detection Limits for Mercury Species using HPLC-ICP-MS

| Mercury Species | Limit of Detection (ng/L as Hg) | Reference |

|---|---|---|

| Phenylmercury (PhHg⁺) | 8 | nih.gov |

| Inorganic Mercury (Hg²⁺) | 6 | nih.gov |

| Methylmercury (MeHg⁺) | 13 | nih.gov |

This interactive table showcases the ultra-trace detection capabilities of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.

While less common for mercury speciation than ICP-MS, Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can also be used. A related technique, Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES), has been used as a detector for GC in the speciation of mercury compounds after a phenylation derivatization step. scispace.com

Spectrophotometric and Colorimetric Assays for Mercury(II)

Spectrophotometric and colorimetric methods offer accessible and often rapid means for the determination of mercury(II) ions. These techniques are typically based on the interaction of the analyte with a specific chromogenic or colorimetric reagent, leading to a measurable change in the absorbance or color of the solution.

A common approach involves the use of high-performance liquid chromatography (HPLC) coupled with a spectrophotometric detector. For instance, a reversed-phase HPLC method has been successfully used to determine phenylmercury salts in pharmaceutical preparations like eye drops. This method utilizes a C18 column and a mobile phase of methanol-water with di-sodium EDTA, with detection at a wavelength of 258 nm. A linear response for phenylmercury has been demonstrated in the concentration range of 0-5 x 10⁻³% (wt/vol), highlighting the method's specificity and sensitivity for this compound. nih.gov

Recent advancements have also seen the development of novel colorimetric sensors. For example, a sensitive and selective colorimetric biosensor for mercury(II) ions has been developed using gold nanoparticles functionalized with the enzyme bromelain. This method provides a visual detection mechanism and has been optimized using Response Surface Methodology. nih.gov While not specifically validated for phenylmercury, the principle of using functionalized nanoparticles for mercury(II) detection is a promising avenue for research. nih.govekb.eg Another study describes a spectrophotometric method based on the hydrolysis of iodine in the presence of Hg(II), which then oxidizes leucocrystal violet to a colored dye with maximum absorbance at 590 nm. This method boasts a molar absorptivity of 1.49×10⁵ L mol⁻¹ cm⁻¹. rsc.orgacs.org

Furthermore, micelle-mediated extraction techniques can be combined with spectrophotometry to preconcentrate mercury from various samples. A recently developed eco-friendly method uses a nonionic surfactant and an ionic liquid to extract mercury complexed with a chelating agent, 5-benzyl-4-[4-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol (BMBATT), at a pH of 7.0. This approach achieves a preconcentration factor of 100 and a detection limit of 0.4 µg L⁻¹. nih.gov

Table 1: Comparison of Spectrophotometric and Colorimetric Methods for Mercury(II) Detection

| Method | Reagent/System | Detection Limit | Wavelength (nm) | Application |

| HPLC-Spectrophotometry | C18 column, MeOH-H₂O with di-sodium EDTA | Not specified | 258 | Phenylmercury salts in eye drops nih.gov |

| Colorimetric Biosensor | Bromelain-functionalized gold nanoparticles | 0.0092 ppm | Not applicable (visual) | Hg²⁺ in environmental samples nih.gov |

| Spectrophotometry | Iodine and Leucocrystal Violet | 2.6×10⁻³ µg mL⁻¹ | 590 | Hg²⁺ in water samples rsc.org |

| IL-CPE Spectrophotometry | BMBATT, Triton X-114, C₁₆MeImCl | 0.4 µg L⁻¹ | Not specified | Trace mercury in water, food, and hair nih.gov |

Electrochemical and Voltammetric Methods

Electrochemical techniques are well-suited for the detection of heavy metal ions due to their high sensitivity, potential for portability, and relatively low cost. Voltammetric methods, in particular, are powerful for trace analysis.

Reversed-phase liquid chromatography coupled with reductive electrochemical detection at a gold amalgamated mercury electrode has been employed for the determination of inorganic mercury(II) and various organomercurials. This method allows for the separation and detection of neutral mercury complexes in a methanol-water mobile phase buffered at pH 5.5. Detection limits for the analytes are reported to be in the range of 1 to 2 µg/L. acs.org

Differential pulse electrochemical detection combined with liquid chromatography has also been utilized for the measurement of organomercury species in biological samples. mdpi.com This highlights the capability of electrochemical methods to perform speciation analysis, which is crucial for understanding the toxicology of compounds like phenylmercury.

Potentiometric titration offers another electrochemical approach. A procedure has been developed for the quantification of phenylmercuric nitrate in aqueous solutions. This method is based on the titration of the sample with potassium iodide, leading to the formation of insoluble phenylmercuric iodide. The endpoint of the titration is determined using an iodide-sensitive electrode. This technique has been shown to be accurate for measuring phenylmercuric nitrate concentrations as low as 0.000125% with 1% accuracy. nih.gov

Polarographic studies of organic mercury compounds have also contributed to the understanding of their electrochemical behavior, providing foundational knowledge for the development of these analytical methods. mdpi.com The U.S. Environmental Protection Agency recommends electrochemical techniques for the detection of Hg²⁺, underscoring their reliability and suitability for environmental monitoring.

Table 2: Overview of Electrochemical and Voltammetric Methods for Mercury Species

| Method | Electrode/System | Detection Limit | Analyte(s) |

| LC-Reductive Electrochemical Detection | Gold amalgamated mercury electrode | 1-2 µg L⁻¹ | Inorganic Hg(II) and organomercurials acs.org |

| LC-Differential Pulse Electrochemical Detection | Not specified | Not specified | Organomercury species mdpi.com |

| Potentiometric Titration | Iodide-sensitive electrode | 0.000125% solution | Phenylmercuric nitrate nih.gov |

Development of Novel Sensor Technologies for Mercury(II) Detection

The development of novel sensors for mercury detection is a rapidly advancing field, with a focus on improving sensitivity, selectivity, and enabling on-site analysis. Many of these sensors are based on nanomaterials and specific biological recognition elements.

A notable development is the creation of a DNA-based fluorescent probe for the detection of both Hg²⁺ and phenylmercury ions (PhHg⁺). This probe consists of a DNA strand labeled with a quencher and a donor fluorophore. In the presence of Hg²⁺ or PhHg⁺, the DNA undergoes a conformational change to a hairpin-like structure, bringing the donor and quencher into proximity and causing a decrease in fluorescence. By using ethylenediaminetetraacetic acid (EDTA) to mask Hg²⁺, the probe can selectively detect PhHg⁺ with a detection limit as low as 70.0 nM. This selectivity is attributed to T-Hg²⁺-T coordination and π-π stacking interactions between the phenyl group and DNA bases.

Nanosensors utilizing gold and silver nanoparticles are also at the forefront of mercury detection research. ekb.eg Gold nanoparticles, in particular, are well-suited for sensor design due to their excellent biocompatibility, stability, and the ease with which they can be functionalized. ekb.eg Their unique surface plasmon resonance properties can be harnessed for colorimetric detection, providing a visual readout. ekb.eg For instance, a gold nanoparticle-based sensor functionalized with rhodamine 6G achieved a remarkable detection limit of 6.0 × 10⁻¹¹ M for Hg²⁺.

The principle behind many of these novel sensors is the specific interaction between mercury ions and the functional groups on the sensor's surface. For example, the binding of Hg(II) ions to nitrogen or oxygen atoms in certain nanoparticle-based sensors leads to a detectable signal. ekb.eg The high surface-to-volume ratio of nanomaterials provides a large number of active sites for binding mercury ions, which contributes to the high sensitivity of these sensors. ekb.eg

Table 3: Examples of Novel Sensor Technologies for Mercury(II) and Phenylmercury Detection

| Sensor Type | Recognition Element/Material | Detection Limit | Target Analyte | Principle |

| Fluorescent DNA Probe | FAM and DABCYL labeled DNA | 70.0 nM | PhHg⁺ (selectively) | Conformational change and fluorescence quenching |

| Gold Nanoparticle Sensor | Rhodamine 6G functionalized AuNPs | 6.0 × 10⁻¹¹ M | Hg²⁺ | Not specified |

| Silver Nanoparticle Sensor | Kin-AgNPs | 6.6 nM | Hg²⁺ ekb.eg | Not specified ekb.eg |

Current Research Frontiers and Future Directions in Phenol, Mercury 2+ Salt Chemistry

Design and Synthesis of Novel Phenoxide-Mercury(II) Complexes for Targeted Chemical Applications

The synthesis of phenoxide-mercury(II) complexes is a cornerstone of research in this area, with a growing emphasis on designing molecules for specific functions. The direct reaction of phenol (B47542) with a mercury(II) salt, such as mercuric acetate (B1210297), represents a classic synthetic route. For instance, refluxing phenol with mercuric acetate readily yields o-acetoxymercuriphenol through an electrophilic substitution mechanism mlsu.ac.in.

Modern synthetic efforts are focused on creating more complex and functional materials. A key area is the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating mercury. Although mercury-based MOFs are unlikely to see practical use due to toxicity, they provide invaluable models for understanding the influence of heavy elements on framework topology and stability. Research has shown that even mechanochemical (solid-state grinding) methods can be employed to synthesize novel mercury(II) imidazolate frameworks, revealing new polymorphic structures stabilized by weak intermolecular forces.

Future research is directed towards designing phenoxide-mercury(II) complexes with specific catalytic or material properties. While direct applications are limited by mercury's toxicity, these complexes can serve as models for less toxic catalysts. For example, studies on copper(II) complexes with imino phenoxide ligands have demonstrated their potential as catalysts for the ring-opening polymerization of rac-lactide to produce biodegradable polymers nih.gov. This suggests a potential, albeit theoretical, research avenue for mercury(II) analogues in specialized catalytic systems where the unique electronic properties of mercury might offer different reactivity or selectivity. Another targeted application lies in environmental remediation, where functionalized frameworks are designed specifically for the capture of mercury and phenolic pollutants from water nih.govnih.gov.

| Synthetic Route | Reactants | Product Example | Potential Application Area |

| Direct Mercuration | Phenol, Mercuric Acetate | o-Acetoxymercuriphenol | Chemical Synthesis Intermediate |

| Framework Synthesis | Hg(II) salt, Organic Linker | Mercury-Imidazolate MOF | Fundamental Structural Chemistry |

| Functionalized COFs | Sulfur-functionalized monomers | S-COFs | Environmental Remediation (Adsorption) |

Elucidation of Complex Reaction Mechanisms in Mercury(II)-Mediated Transformations

Understanding the mechanisms by which mercury(II) interacts with and transforms phenolic compounds is crucial for both synthetic chemistry and toxicology. The primary reaction between phenol and mercury(II) salts is electrophilic aromatic substitution. The hydroxyl group of phenol is a powerful activating group, making the aromatic ring highly susceptible to attack by electrophiles like the mercuric ion (Hg²⁺) mlsu.ac.inlibretexts.orgpatsnap.com. This leads to the substitution of a hydrogen atom on the ring, typically at the ortho or para position, with a mercury-containing group (e.g., -HgOCOCH₃) mlsu.ac.in.

Beyond simple substitution, mercury(II) is known to catalyze various organic reactions. Its role in the hydration of alkynes to form carbonyl compounds is a classic example, proceeding through a mercurinium ion intermediate that activates the alkyne for nucleophilic attack fiveable.me. While not a direct transformation of phenol itself, this catalytic prowess informs how mercury(II) might mediate other reactions involving phenolic substrates. For instance, Hg(II) has been shown to significantly accelerate the cleavage of RNA model compounds, demonstrating its ability to facilitate complex bond-breaking and rearrangement processes mdpi.com.

Future research aims to unravel more complex, multi-step reaction pathways. This includes investigating the potential for mercury(II)-phenoxide complexes to act as intermediates in oxidation-reduction reactions. Phenols can be oxidized to form quinones, a reaction of significant biological and industrial importance libretexts.orgpatsnap.com. Mechanistic studies on the oxidation of phenols by various radicals are well-established rsc.org, and a key research frontier is to determine if and how mercury(II) centers can mediate or catalyze these electron transfer processes. Elucidating these mechanisms is vital for understanding how organomercury compounds are transformed in biological systems and the environment.

| Reaction Type | Substrate | Role of Mercury(II) | Mechanistic Feature |

| Electrophilic Substitution | Phenol | Electrophile | Attack on activated aromatic ring mlsu.ac.in |

| Alkyne Hydration | Alkyne | Catalyst | Formation of a π-complex (mercurinium ion) fiveable.me |

| Phosphodiester Cleavage | RNA Model Compound | Catalyst | Accelerates cleavage and isomerization mdpi.com |

| Desulfurization | Phosphoromonothioate | Catalyst | >10,000-fold rate acceleration mdpi.com |

Advanced Spectroscopic and Computational Approaches to Unravel Structure-Reactivity Relationships in Mercuric Phenolates

To fully understand the behavior of mercuric phenolates, researchers are increasingly turning to a combination of advanced spectroscopic techniques and computational modeling. These tools provide insights into molecular structure, electronic properties, and reaction energetics that are often inaccessible through classical methods alone.

Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for investigating these systems at the molecular level nih.gov. DFT calculations can be used to:

Predict Structures: Model the geometric configurations of phenoxide-mercury(II) complexes.

Analyze Bonding: Characterize the nature of the mercury-phenoxide bond and other non-covalent interactions.

Elucidate Mechanisms: Calculate the energy barriers for different reaction pathways, helping to determine the most likely mechanism for transformations like adsorption or catalysis nih.gov.

A notable study used DFT to explore the adsorption mechanism of mercury(II) and phenol onto sulfur-functionalized covalent organic frameworks (S-COFs). The calculations revealed that coordination interactions dominated the adsorption of mercury(II), while hydrogen bonding and π-π stacking were key for phenol adsorption nih.gov. Such insights are critical for designing more effective adsorbent materials.

The future in this area lies in the synergy between experimental and computational methods. For example, quantum chemical calculations can be applied to experimental X-ray structural data to model reaction pathways and identify the specific parts of an enzyme or complex that are critical for a given transformation nih.gov. This integrated approach will be essential for building a predictive understanding of structure-reactivity relationships, enabling the rational design of new molecules and materials.

| Technique/Approach | Information Gained | Example Application |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment, bond lengths | Determining the structure of phenylmercury(II) oxygen species. |

| Density Functional Theory (DFT) | Geometric configurations, electronic properties, adsorption mechanisms | Elucidating the interaction of Hg(II) and phenol with functionalized COFs nih.gov. |

| Surface Complexation Modeling | Adsorption equilibria on mineral surfaces | Describing Hg(II) sorption on goethite and silica (B1680970) nih.gov. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways in complex systems | Modeling enzymatic demethylation of organomercury compounds nih.gov. |

Deeper Understanding of Environmental Dynamics and Transformation Pathways of Organomercury Phenolates

A significant portion of current research is dedicated to understanding the environmental fate of organomercury compounds, including those derived from phenols. When released into the environment, compounds like phenyl mercury acetate undergo complex transformations in soil and water.